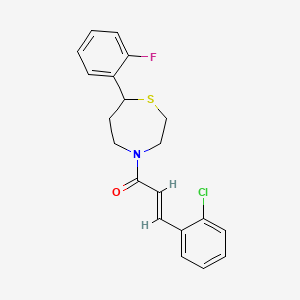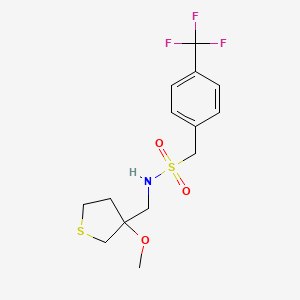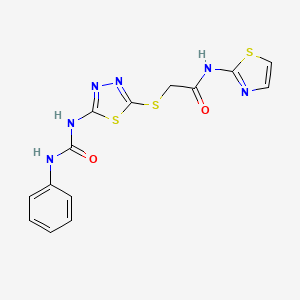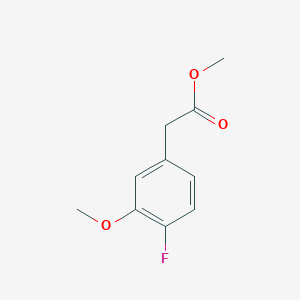![molecular formula C16H17N5O3 B2714187 2-Ethyl-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 887454-47-9](/img/structure/B2714187.png)
2-Ethyl-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-Ethyl-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1,3-diazole . This compound also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .
Applications De Recherche Scientifique
Potential as Angiogenesis Inhibitors
Research into analogues of 2-Ethyl-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has shown promise in the field of angiogenesis inhibition, a critical pathway for cancer growth and metastasis. For instance, the synthesis and pharmacological evaluation of new compounds structurally related to this chemical have been reported to potentially inhibit angiogenesis. These compounds, synthesized through various chemical reactions, demonstrated antiangiogenic activity in vitro, suggesting a potential therapeutic application in cancer treatment by inhibiting blood vessel growth towards tumors (Braud, Duflos, Le Baut, Renard, Pfeiffer, & Tucker, 2003).
Synthesis of 4H-Imidazoles
The chemical's structural motifs are utilized in the synthesis of 4H-imidazoles, showcasing its versatility in organic synthesis. Research has detailed reactions of similar compounds with NH-acidic heterocycles, leading to the efficient production of 4H-imidazoles. This process highlights the compound's role in generating valuable heterocyclic compounds, which are key structures in many pharmaceuticals (Mukherjee-Müller, Chaloupka, Heimgartner, Schmid, Link, Bernauer, Schönholzer, & Daly, 1979).
Antiprotozoal Agents Development
Derivatives of this compound have been synthesized and evaluated for their antiprotozoal activity. One study describes the synthesis of compounds from related structures, showing strong DNA affinities and promising in vitro and in vivo activities against protozoal infections. This suggests the compound's derivatives could be developed into new treatments for diseases caused by protozoal pathogens (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
Photoinduced Direct Oxidative Annulation
Research involving structures akin to this compound has led to innovative synthetic methodologies, such as photoinduced direct oxidative annulation. This process enables the creation of highly functionalized polyheterocyclic compounds without the need for transition metals and oxidants, demonstrating the compound's role in advancing green chemistry principles (Zhang, Zhang, Wang, Yao, Wang, Wang, Jing, Liang, & Zhang, 2017).
Crystal Structure Analysis
Studies on compounds structurally similar to this compound have contributed to our understanding of crystal structures and molecular interactions. For example, the analysis of N-(Imidazol-1-ylmethyl)phthalimide, a compound with related structural features, has provided insights into weak intermolecular interactions and the arrangement of molecules in the solid state, useful for designing materials with specific physical properties (Wang, Jian, & Liu, 2008).
Orientations Futures
The future directions for research on this compound could involve further exploration of its synthesis methods, chemical reactions, mechanism of action, and biological activities. Given the broad range of activities associated with imidazole and furan derivatives, this compound could have potential applications in various fields, including medicinal chemistry .
Propriétés
IUPAC Name |
2-ethyl-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-4-19-14(22)12-13(18(3)16(19)23)17-15-20(10(2)8-21(12)15)9-11-6-5-7-24-11/h5-8H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFXDHOPPDWCKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C=C(N3CC4=CC=CO4)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Methoxyacetyl)amino]benzoic acid](/img/structure/B2714105.png)
![1-(4-Methoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2714106.png)

![3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-phenoxyethyl)urea](/img/structure/B2714108.png)
![[(1R,2R)-1-(Aminomethyl)-2-phenylcyclobutyl]methanol;hydrochloride](/img/structure/B2714109.png)





![8-(4-chlorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714121.png)

![N'-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]methanesulfonohydrazide](/img/structure/B2714127.png)